Cas no 39243-00-0 (7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione)

7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione 化学的及び物理的性質
名前と識別子
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- 2H-1,4-Benzodiazepine-2-thione, 7-bromo-1,3-dihydro-5-(2-pyridinyl)-
- 7-Bromo-5-(pyridin-2-yl)-1H-benzo[e][1,4]diazepine-2(3H)-thione
- 7-bromo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepine-2-thione
- 7-Bromo-1,3-dihydro-5-(2-pyridinyl)-2H-1,4-benzodiazepine-2-thione
- 7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepine-2(1H)-thione
- BSIRRIYCAITNCO-UHFFFAOYSA-N
- SCHEMBL7374778
- 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione
- 7-bromo-5-(2-pyridyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- DTXSID30504349
- 39243-00-0
- 7-bromo-5-(2-pyridinyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione
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- インチ: InChI=1S/C14H10BrN3S/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19)
- InChIKey: BSIRRIYCAITNCO-UHFFFAOYSA-N
- ほほえんだ: C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3
計算された属性
- せいみつぶんしりょう: 330.978
- どういたいしつりょう: 330.97788g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 37.28
7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B687520-100mg |
7-Bromo-5-(pyridin-2-yl)-1H-benzo[e][1,4]diazepine-2(3H)-thione |
39243-00-0 | 100mg |
$ 1680.00 | 2022-06-06 | ||
TRC | B687520-10mg |
7-Bromo-5-(pyridin-2-yl)-1H-benzo[e][1,4]diazepine-2(3H)-thione |
39243-00-0 | 10mg |
$ 215.00 | 2022-06-06 |
7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thioneに関する追加情報
Recent Advances in the Study of 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione (CAS: 39243-00-0)
The compound 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione (CAS: 39243-00-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzodiazepine derivative exhibits unique structural features that make it a promising candidate for drug development, particularly in the treatment of neurological disorders and cancer. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its interactions with biological targets.
One of the key findings from recent research is the compound's ability to modulate GABAA receptors, which are critical targets for anxiolytic and sedative drugs. Structural-activity relationship (SAR) studies have revealed that the bromo and pyridyl substituents play a crucial role in enhancing binding affinity and selectivity. Additionally, computational modeling and molecular docking simulations have provided insights into the compound's binding mode, suggesting potential for further optimization to improve efficacy and reduce off-target effects.
In the context of cancer research, 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione has shown promising antiproliferative activity against various cancer cell lines, including glioblastoma and breast cancer. Mechanistic studies indicate that the compound induces apoptosis through the mitochondrial pathway and inhibits key signaling pathways such as PI3K/AKT and MAPK/ERK. These findings highlight its potential as a lead compound for the development of novel anticancer agents.
Recent synthetic efforts have also focused on improving the yield and purity of 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione. Advances in catalytic methods and green chemistry approaches have enabled more efficient and sustainable production, addressing previous challenges related to scalability and environmental impact. These developments are critical for facilitating preclinical and clinical studies.
In conclusion, the growing body of research on 7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione underscores its potential as a versatile scaffold for drug discovery. Future studies should focus on in vivo validation, pharmacokinetic profiling, and toxicological assessments to further advance its therapeutic applications. The compound's unique pharmacological profile and synthetic accessibility position it as a valuable asset in the quest for novel treatments for neurological and oncological diseases.
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